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Aplysamine-1: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysamine-1 is a bromotyrosine-derived secondary metabolite first isolated from the marine
sponge Pseudoceratina verrucosa.[1][2] As a member of the bromotyrosine alkaloid family, it
has garnered interest within the scientific community for its notable biological activity. This
technical guide provides a detailed overview of the physical and chemical properties of
Aplysamine-1, along with experimental methodologies and an exploration of its role as a
histamine H3 receptor antagonist.

Physical and Chemical Properties

Aplysamine-1 is a solid powder at room temperature and is soluble in Dimethyl sulfoxide
(DMSO0).[1] Comprehensive quantitative data for Aplysamine-1 is summarized in the tables
below.

Table 1: General and Physical Properties of Aplysamine-
1
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Property Value Source
Appearance Solid powder [1]
Solubility Soluble in DMSO [1]

Storage Conditions

Dry, dark; 0-4°C (short-term),

: [1]
-20°C (long-term)

Table 2: Chemical Identifiers and Molecular

Characteristics of Aplysamine-1

Identifier/Characteristic Value Source

Molecular Formula C15H24Br2N20 [3]

Molecular Weight 408.17 g/mol [3]

Exact Mass 408.02349 Da [3]
3-[2,6-dibromo-4-[2-

IUPAC Name (dimethylamino)ethyllphenoxy]  [3]
-N,N-dimethylpropan-1-amine

CAS Number 159026-30-9 [3]

PubChem CID 362025 [3]

ChEMBL ID CHEMBL380697 [3]
CN(C)CCccocC1=C(C=C(Cc=C1

SMILES [3]

Br)CCN(C)C)Br

Table 3: Spectroscopic Data for Aplysamine-1
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Spectroscopy

Data

Source

Mass Spectrometry

The FABMS showed an
isotopic cluster of MH+ ions at
m/z 490, 492, and 494,
consistent with two bromine
atoms. High-resolution FABMS
determined the molecular
formula to be
C15H19Br2N504.

1H-NMR

The *H-NMR spectrum
revealed characteristic signals
of a spirocyclohexadiene-
isoxazole ring at 6 4.08 (1H, s,
H-1), 6.40 (1H, s, H-5), and
3.09, 3.75 (two d, 1H each, J =
18 Hz).

BC-NMR

The 13C-NMR data for a related
compound, aplysamine 7,
showed signals referenced to

residual DMSO-d6 at 6C 39.52
ppm.

Infrared (IR)

Not explicitly detailed in the

provided search results.

Experimental Protocols
Isolation of Aplysamine-1 from Pseudoceratina

verrucosa

The isolation of Aplysamine-1, along with other bromotyrosine alkaloids, from the marine

sponge Pseudoceratina verrucosa is a multi-step process involving extraction and

chromatographic separation. The general workflow is as follows:

o Extraction: The sponge specimen is extracted with methanol (MeOH).
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» Solvent Partitioning: The MeOH extract is partitioned between dichloromethane (CH2Cl2) and
water (H20). The aqueous layer is subsequently extracted with n-butanol (n-BuOH).

e Chromatography:

o The butanol extracts are first subjected to chromatography on a Sephadex LH-20 column
using a CH2Cl2/MeOH (1:1) solvent system.

o Further purification is achieved through silica gel column chromatography with an ethyl
acetate/butanone mixture containing increasing amounts of formic acid and water.[1]
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Isolation workflow for Aplysamine-1.

Total Synthesis of Aplysamine-1
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Aplysamine-1 has been successfully synthesized from commercially available tyramine. The
overall yield for the synthesis is reported to be 22% over 6 steps.[1] While the detailed step-by-
step protocol is not available in the provided search results, the synthesis of related
purpurealidin analogs involved the bromination of tyramine, followed by tert-butyloxycarbonyl
(Boc) protection of the amino moiety.[5]

Biological Activity and Signaling Pathway

Aplysamine-1 is a potent antagonist of the histamine H3 receptor, exhibiting a high binding
affinity for the human H3 receptor with a Ki of 30+/-4 nM.[6] The histamine H3 receptor is a G
protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. As an antagonist,
Aplysamine-1 blocks the receptor, thereby inhibiting the downstream signaling cascade that is
normally initiated by the binding of histamine.

The antagonism of the H3 receptor by Aplysamine-1 is expected to lead to the following
downstream effects:

e Increased cAMP Levels: By blocking the Gi/o-coupled H3 receptor, Aplysamine-1 prevents
the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine
monophosphate (CAMP) levels.

e Modulation of Neurotransmitter Release: H3 receptors act as presynaptic autoreceptors and
heteroreceptors, and their blockade can enhance the release of various neurotransmitters,
including histamine, acetylcholine, norepinephrine, and dopamine.
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Aplysamine-1 antagonism of the H3 receptor.

Histamine H3 Receptor Binding Assay Protocol

The affinity of Aplysamine-1 for the histamine H3 receptor can be determined using a
radioligand binding assay. A general protocol is as follows:

 Membrane Preparation: Membranes from cells expressing the human histamine H3 receptor
are prepared.

e Incubation: The membranes are incubated with a radiolabeled H3 receptor agonist (e.g.,
[*H]-N-a-methylhistamine) and varying concentrations of the competing ligand (Aplysamine-
1).

» Separation: Bound and free radioligand are separated by filtration.
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e Quantification: The amount of bound radioactivity is measured using liquid scintillation
counting.

o Data Analysis: The Ki value, representing the binding affinity of Aplysamine-1, is calculated
from the competition binding data.[6][7]

Conclusion

Aplysamine-1 stands out as a marine-derived natural product with significant potential in drug
discovery, primarily due to its potent antagonism of the histamine H3 receptor. This guide has
provided a consolidated resource on its known physical and chemical properties,
methodologies for its procurement, and its mechanism of action. Further research into the
detailed spectral characteristics and the development of a more streamlined total synthesis
protocol will be crucial for advancing the therapeutic applications of Aplysamine-1 and its
analogs. The exploration of its downstream signaling effects will also be vital in elucidating its
full pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9679598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679598/
https://www.benchchem.com/product/b1665143#physical-and-chemical-properties-of-aplysamine-1
https://www.benchchem.com/product/b1665143#physical-and-chemical-properties-of-aplysamine-1
https://www.benchchem.com/product/b1665143#physical-and-chemical-properties-of-aplysamine-1
https://www.benchchem.com/product/b1665143#physical-and-chemical-properties-of-aplysamine-1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665143?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

